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Compound of Interest

Compound Name: (Benzyloxy)methanol

Cat. No.: B085359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a

detailed synthetic protocol for (benzyloxy)methanol (CAS 14548-60-8), a versatile organic

compound. The information compiled herein is intended to serve as a valuable resource for

professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data
Precise characterization of (benzyloxy)methanol is crucial for its application in complex

synthetic pathways. The following tables summarize the expected spectroscopic data based on

typical values for its structural motifs.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (Benzyloxy)methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.80 - 4.60 Singlet 2H
Methylene protons (-

OCH₂Ph)

~4.60 - 4.40 Singlet 2H
Methylene protons (-

CH₂OH)

~3.50 - 3.30 Singlet (broad) 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Data for (Benzyloxy)methanol

Chemical Shift (δ) ppm Assignment

~138 Quaternary aromatic carbon (C-ipso)

~128.5 Aromatic carbons (C-ortho, C-meta)

~127.8 Aromatic carbon (C-para)

~90 Methylene carbon (-OCH₂O-)

~70 Methylene carbon (-CH₂Ph)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (Benzyloxy)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl group)

~3030 Medium C-H stretch (aromatic)

~2920, ~2850 Medium C-H stretch (aliphatic)

~1495, ~1450 Medium to Weak C=C stretch (aromatic ring)

~1100 Strong C-O-C stretch (ether linkage)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (Benzyloxy)methanol

m/z Interpretation

138 [M]⁺ (Molecular ion)

108 [M - CH₂O]⁺

107 [M - CH₂OH]⁺

91 [C₇H₇]⁺ (Tropylium ion, base peak)

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of (Benzyloxy)methanol
A common and direct laboratory-scale synthesis of (benzyloxy)methanol involves the acid-

catalyzed condensation of benzyl alcohol with paraformaldehyde.[1] Paraformaldehyde serves

as a stable source of formaldehyde for this reaction.

Materials:

Benzyl alcohol
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Paraformaldehyde

Anhydrous Toluene

Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst®)[1]

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add benzyl alcohol, paraformaldehyde (1.1 equivalents), and anhydrous toluene.

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric

acid. Alternatively, a heterogeneous acid catalyst like Amberlyst® can be used for easier

removal.[1]

Reaction: Heat the reaction mixture to reflux (approximately 80-110°C depending on the

solvent and catalyst) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a

solid catalyst was used, filter it off. Dilute the reaction mixture with a suitable organic solvent

like ethyl acetate.

Quenching: Transfer the organic solution to a separatory funnel and wash it with a saturated

aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate

or sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product. The crude (benzyloxy)methanol can

be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with

tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Mass Spectrometry (MS): Mass spectra are typically recorded on a mass spectrometer using

electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) for high-

resolution mass spectrometry (HRMS) to confirm the molecular formula.[1]

Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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